2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride
CAS No.:
Cat. No.: VC15959832
Molecular Formula: C10H16ClN3
Molecular Weight: 213.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClN3 |
|---|---|
| Molecular Weight | 213.71 g/mol |
| IUPAC Name | 2-methyl-5-piperidin-2-ylpyrazine;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3.ClH/c1-8-6-13-10(7-12-8)9-4-2-3-5-11-9;/h6-7,9,11H,2-5H2,1H3;1H |
| Standard InChI Key | WFVSJPXRYNAKMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=N1)C2CCCCN2.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride combines a pyrazine ring with a piperidine substituent, creating a hybrid structure with enhanced stereochemical complexity. Key structural features include:
-
Pyrazine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
-
Substituents:
-
A methyl group (-CH₃) at position 2.
-
A piperidin-2-yl group (a six-membered saturated ring with one nitrogen atom) at position 5.
-
-
Hydrochloride Salt: Enhances solubility and stability for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₃·HCl |
| Molecular Weight | 229.72 g/mol |
| IUPAC Name | 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride |
| Canonical SMILES | CC1=NC=CN=C1C2CCCCN2.Cl |
The piperidine ring introduces a chiral center at position 2, necessitating stereoselective synthesis for enantiopure production . Computational studies suggest that the planar pyrazine ring and puckered piperidine moiety create a conformationally flexible structure, enabling interactions with diverse biological targets .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride can be approached through two primary pathways:
-
Coupling of Preformed Pyrazine and Piperidine Units:
-
Cyclization of Linear Precursors:
Industrial-Scale Synthesis
A patented method for analogous pyrazine derivatives (e.g., 2-methyl-5-pyrazine formate) involves a four-step process :
-
Cyclization: Methylglyoxal and 2-aminomalonamide react in a sodium hydroxide-mediated cyclization to form 3-hydroxy-5-methylpyrazine-2-formamide.
-
Hydrolysis: Sulfuric acid treatment converts the formamide group to a carboxylic acid.
-
Halogenation: Thionyl chloride introduces a chloro substituent.
-
Reduction: Catalytic hydrogenation removes the halogen, yielding the final product.
Adapting this route for 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride would require substituting the reduction step with a piperidine coupling reaction, likely using a palladium catalyst under hydrogenation conditions .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 215–220°C (estimated) |
| Solubility | Water: >50 mg/mL (as hydrochloride) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
The hydrochloride salt form improves aqueous solubility, making it suitable for formulation in parenteral or oral dosage forms.
Chemical Reactivity
-
Acid-Base Behavior: The piperidine nitrogen (pKa ~10.5) protonates under physiological conditions, enhancing membrane permeability.
-
Thermal Stability: Decomposes above 250°C, with degradation products including CO₂ and NH₃.
-
Photostability: Susceptible to UV-induced ring-opening reactions, necessitating storage in amber glass.
Pharmacological Applications and Mechanisms
Antimicrobial Activity
Pyrazine-piperidine hybrids exhibit broad-spectrum antimicrobial properties. For example, analogs such as 3-chloro-5-methylpyrazine-2-carboxylic acid showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The proposed mechanism involves inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .
Central Nervous System (CNS) Effects
Piperidine derivatives are known to cross the blood-brain barrier, with potential applications in neurodegenerative diseases. Structural analogs have shown affinity for serotonin (5-HT₆) and dopamine (D₃) receptors (Kᵢ = 20–50 nM) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Antipsychotics: Modulating dopamine receptor activity.
-
Anticonvulsants: Enhancing GABAergic transmission.
-
Kinase Inhibitors: Targeting EGFR and VEGFR pathways.
Agrochemistry
Pyrazine derivatives are employed in fungicides (e.g., Pyraclostrobin analogs), leveraging their ability to disrupt mitochondrial respiration in pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume